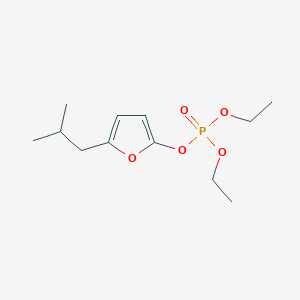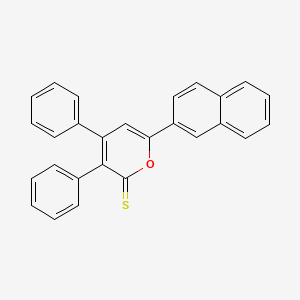
Urea, N,N-bis(2-hydroxyethyl)-N',N'-bis(2-hydroxypropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of both hydroxyethyl and hydroxypropyl groups attached to the nitrogen atoms of the urea molecule. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- typically involves the reaction of urea with ethylene oxide and propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reaction. The process can be summarized as follows:
Reaction with Ethylene Oxide: Urea reacts with ethylene oxide to form N,N-bis(2-hydroxyethyl)urea.
Reaction with Propylene Oxide: The intermediate product then reacts with propylene oxide to form the final compound, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)urea.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are carefully controlled to optimize yield and purity. The process may involve multiple steps of purification to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted urea derivatives.
Aplicaciones Científicas De Investigación
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein folding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to form stable cross-linked structures.
Mecanismo De Acción
The mechanism of action of Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating various biochemical and chemical processes. In biological systems, it can interact with proteins and enzymes, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(2-hydroxyethyl)urea: Similar structure but lacks the hydroxypropyl groups.
N,N-bis(2-hydroxypropyl)urea: Similar structure but lacks the hydroxyethyl groups.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains multiple hydroxypropyl groups but different core structure.
Uniqueness
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- is unique due to the presence of both hydroxyethyl and hydroxypropyl groups, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts.
Propiedades
Número CAS |
885024-92-0 |
|---|---|
Fórmula molecular |
C11H24N2O5 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
1,1-bis(2-hydroxyethyl)-3,3-bis(2-hydroxypropyl)urea |
InChI |
InChI=1S/C11H24N2O5/c1-9(16)7-13(8-10(2)17)11(18)12(3-5-14)4-6-15/h9-10,14-17H,3-8H2,1-2H3 |
Clave InChI |
BTDCHHCTLGRQGF-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)O)C(=O)N(CCO)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one](/img/structure/B12608390.png)
![[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12608391.png)


![6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide](/img/structure/B12608411.png)
![2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12608414.png)
propanedinitrile](/img/structure/B12608418.png)
![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)






